1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a bis-triazole derivative featuring a 1,2,4-triazol-3-amine core linked via a methylene group to a 1-methyl-1H-1,2,3-triazole moiety. This compound’s structure combines two distinct triazole rings, which are known for their versatility in coordination chemistry, pharmaceutical applications, and materials science. The 1,2,4-triazole ring provides an amine group at position 3, while the 1,2,3-triazole substituent introduces a methyl group at position 1, enhancing steric and electronic diversity.
Properties
Molecular Formula |
C6H9N7 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-12-2-5(9-11-12)3-13-4-8-6(7)10-13/h2,4H,3H2,1H3,(H2,7,10) |
InChI Key |
MPTPCGYLUDQIKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is efficiently synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition, known as “click chemistry.” This method provides high regioselectivity for 1,4-disubstituted triazoles under mild conditions with excellent yields (>75%) and purity.
- Typical procedure: Reaction of an organic azide with a terminal alkyne in the presence of Cu(I) catalyst and a base (e.g., triethylamine) in solvents like acetonitrile or aqueous mixtures at room temperature.
- Advantages: High regioselectivity, mild reaction conditions, tolerance to various functional groups.
- Example: Synthesis of 1-methyl-1H-1,2,3-triazole derivatives by cycloaddition of methyl azide or azide-functionalized precursors with methyl-substituted alkynes.
Alternative Metal-Free and Modified Cycloadditions
Other methods include metal-free cycloadditions using α-chlorotosylhydrazones or N-tosylhydrazones as precursors to 1,2,3-triazoles under oxidative or base-catalyzed conditions, offering routes that avoid copper catalysts.
Preparation of the 1,2,4-Triazole-3-Amine Moiety
One-Pot and Stepwise Syntheses from Amidines and Hydrazine Derivatives
1,2,4-Triazole rings bearing amine substituents at the 3-position are typically synthesized via cyclization reactions involving amidines, hydrazine derivatives, or aminoguanidine hydrochloride with appropriate electrophiles such as succinic anhydride or Vilsmeier reagents.
- One-pot method: Amidines react with hydrazine or aminoguanidine derivatives in solvents like DMF or DMSO under heating to form 1,2,4-triazole-3-amines.
- Microwave-assisted synthesis: Microwave irradiation accelerates ring closure and improves yields, especially with nucleophilic aliphatic amines.
- Electrochemical synthesis: Recent advances include electrochemical methods generating reactive intermediates to form 1,2,4-triazoles under mild, metal-free conditions.
Coupling Strategy: Linking the Two Triazole Rings via a Methylene Bridge
Methylene Linkage Formation
The key step is the formation of the methylene bridge between the 4-position of the 1-methyl-1,2,3-triazole and the nitrogen of the 1,2,4-triazol-3-amine.
- Alkylation approach: The 1,2,4-triazol-3-amine can be alkylated with a chloromethyl or bromomethyl derivative of the 1-methyl-1,2,3-triazole under basic conditions (e.g., potassium carbonate in DMF).
- Condensation reactions: Alternatively, formaldehyde or paraformaldehyde can be used as a methylene source in the presence of acidic or basic catalysts to link the two heterocycles.
- Optimization: Reaction conditions such as temperature, solvent polarity, and base strength are optimized to maximize yield and minimize side reactions like polymerization or ring opening.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents & Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1. 1,2,3-Triazole synthesis | CuAAC (Copper(I)-catalyzed cycloaddition) | Organic azide + terminal alkyne, CuI, Et3N, MeCN, RT | 75–90 | High regioselectivity, mild conditions |
| 2. 1,2,4-Triazole synthesis | One-pot amidine/hydrazine cyclization | Amidines + aminoguanidine, DMF/DMSO, microwave heating | 70–85 | Microwave improves reaction rate and yield |
| 3. Methylene linkage formation | Alkylation with halomethyl triazole | Halomethyl-1,2,3-triazole + 1,2,4-triazol-3-amine, K2CO3, DMF, 60–80°C | 60–80 | Requires careful control to avoid side products |
Research Findings and Optimization Insights
- Microwave-assisted synthesis of 1,2,4-triazole-3-amines significantly reduces reaction time from hours to minutes and improves yields by enhancing cyclization efficiency.
- The CuAAC reaction is robust and tolerant of aqueous conditions, enabling environmentally friendly synthesis routes.
- Use of green solvents and continuous flow reactors is being explored to improve scalability and reduce environmental impact in industrial settings.
- Structural characterization by NMR, HRMS, and single-crystal X-ray diffraction confirms the integrity of the triazole rings and the methylene linkage in the final compound.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole amines .
Scientific Research Applications
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in click chemistry reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s unique bis-triazole architecture distinguishes it from simpler mono-triazole derivatives. Below is a comparative analysis with key analogs:
Key Observations:
- Molecular Complexity : The target compound’s bis-triazole framework increases its molecular weight compared to simpler analogs like 1-methyl-1H-1,2,4-triazol-3-amine (99.1 g/mol). This complexity may enhance metal-binding capabilities or biological interactions .
- Substituent Effects: Aromatic substituents (e.g., 3-fluorophenyl in or phenyl in ) improve lipophilicity, whereas electron-withdrawing groups (e.g., nitro in ) alter electronic properties.
- Thermal Stability : Melting points vary widely; the nitro-containing derivative (1j) decomposes at 129–131°C, while the simpler 1-methyl analog melts at 81–86°C .
Coordination Chemistry and Ligand Behavior
Triazole derivatives are widely studied as ligands due to their nitrogen-rich environments. For example:
- Tripodal Ligands : Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (tbta) forms stable Ni(II) complexes, with coordination influenced by substituent bulk . The target compound’s bis-triazole structure could enable chelation at both triazole rings, though steric hindrance from the methyl group may limit coordination sites.
- Click Chemistry : BTTAA (a tris-triazole ligand) facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The target compound’s amine group may serve as a secondary coordination site, enhancing catalytic efficiency in similar reactions.
Biological Activity
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure features a triazole ring that is known for its ability to interact with biological targets.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of various triazole derivatives, including the compound . Triazoles are recognized for their effectiveness against a range of bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound has shown significant potency against both Gram-positive and Gram-negative bacteria. For instance, derivatives have exhibited MIC values ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanisms of Action: The antibacterial mechanism often involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Specifically, binding interactions with key enzymes like gyrase have been noted .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | 0.5 | |
| Pseudomonas aeruginosa | 5 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazole derivatives:
- Study on Methicillin-resistant Staphylococcus aureus (MRSA):
- Evaluation Against Multidrug-resistant Strains:
Mechanistic Insights
The biological activity of this compound is attributed to its ability to form hydrogen bonds with target enzymes and disrupt essential biochemical pathways in bacteria. This interaction is crucial for its antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
